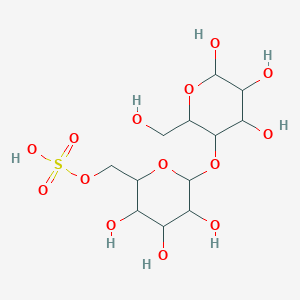
5-Fluoro-2-(2-fluorophenyl)isonicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2-(2-fluorophenyl)isonicotinic acid is an organic compound that belongs to the class of fluorinated pyridines. It is a derivative of isonicotinic acid, which is a pyridinecarboxylic acid with a carboxyl group at the 4-position. The presence of fluorine atoms in the compound enhances its chemical stability and biological activity, making it a valuable compound in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(2-fluorophenyl)isonicotinic acid typically involves the use of 2,5-dibromo pyridine as a starting material. The process includes a displacement reaction to prepare 5-fluoro-2-bromopyridine under specific solvent and catalyst conditions. This intermediate is then hydroxylated to generate this compound . The synthetic method is efficient and operates safely, making it suitable for industrial production.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using high-pressure reactors and controlled reaction conditions. The process includes the use of solvents like acetone and catalysts such as palladium hydroxide and Raney nickel to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-2-(2-fluorophenyl)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron reagents for Suzuki-Miyaura coupling, palladium catalysts, and various solvents like tetrahydrofuran and acetone .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds with enhanced biological activity .
Wissenschaftliche Forschungsanwendungen
5-Fluoro-2-(2-fluorophenyl)isonicotinic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 5-Fluoro-2-(2-fluorophenyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the formation of bacterial cell walls, making it effective against certain bacterial infections. It acts as a prodrug that is activated within the bacterial cell, leading to the inhibition of essential enzymes and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isonicotinic acid: A pyridinecarboxylic acid with similar structural features but lacks the fluorine atoms.
Nicotinic acid: Another isomer with the carboxyl group at the 3-position.
Picolinic acid: An isomer with the carboxyl group at the 2-position.
Uniqueness
5-Fluoro-2-(2-fluorophenyl)isonicotinic acid is unique due to the presence of fluorine atoms, which enhance its chemical stability and biological activity. This makes it more effective in various applications compared to its non-fluorinated counterparts .
Eigenschaften
Molekularformel |
C12H7F2NO2 |
|---|---|
Molekulargewicht |
235.19 g/mol |
IUPAC-Name |
5-fluoro-2-(2-fluorophenyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C12H7F2NO2/c13-9-4-2-1-3-7(9)11-5-8(12(16)17)10(14)6-15-11/h1-6H,(H,16,17) |
InChI-Schlüssel |
RHZOEPLZIUKCSP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=NC=C(C(=C2)C(=O)O)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine](/img/structure/B12072168.png)


![[1,1'-Biphenyl]-3-carbonitrile, 6-fluoro-3'-(trifluoromethyl)-](/img/structure/B12072183.png)
![N1-[6-(2-pyridylthio)-3-pyridyl]-2,3,3-trichloroacrylamide](/img/structure/B12072189.png)
![(R)-[1,1'-Binaphthalene]-2,2'-dicarboxamide](/img/structure/B12072194.png)




methylamine](/img/structure/B12072240.png)



